Ethyl 4-(dichlorophenylmethyl)benzoate
Description
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is a substituted benzoate ester featuring a 2,3-dichlorophenylmethyl group at the para position of the benzene ring. This compound belongs to a broader class of halogenated aromatic esters, which are widely studied for their unique electronic, steric, and biological properties. The 2,3-dichlorophenyl substituent introduces significant steric bulk and electron-withdrawing effects, influencing reactivity, solubility, and interactions with biological targets .
Properties
CAS No. |
81265-18-1 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
ethyl 4-[dichloro(phenyl)methyl]benzoate |
InChI |
InChI=1S/C16H14Cl2O2/c1-2-20-15(19)12-8-10-14(11-9-12)16(17,18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
IQBMDESYCONRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate typically involves the esterification of 4-[(2,3-dichlorophenyl)methyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Formation of 4-[(2,3-dichlorophenyl)methyl]benzoic acid.
Reduction: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl alcohol.
Substitution: Formation of 4-[(2,3-dichlorophenyl)methyl]benzyl bromide.
Scientific Research Applications
Pharmacological Applications
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate has been investigated for its potential pharmacological properties, particularly as an anti-juvenile hormone (anti-JH) agent.
Anti-Juvenile Hormone Activity
A study focused on a series of ethyl benzoate derivatives, including ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate, demonstrated significant anti-JH activity against the larvae of Bombyx mori (silkworms). The introduction of bulky alkyloxy substituents enhanced the activity of these compounds. For example, ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate exhibited a median-effective dose (ED50) of 41 ng/larva, indicating potent biological activity .
Insecticidal Properties
The compound has also been evaluated for its insecticidal properties. Research indicated that while some derivatives showed promising results against specific pests, others demonstrated limited efficacy. For instance, derivatives of ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate were noted for their ability to induce precocious metamorphosis in silkworms by affecting juvenile hormone titers .
Synthesis Protocols
Various synthesis protocols have been developed to create derivatives of ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate. These methods often involve condensation reactions that yield products with enhanced biological activities. For example, a catalyst-free protocol for forming C=N bonds has been successfully applied to synthesize related compounds, showcasing the versatility of the benzoate structure in creating bioactive molecules .
Environmental Impact
Toxicological assessments have highlighted the potential environmental risks associated with ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate and its derivatives. Studies indicate that certain derivatives are highly toxic to aquatic life, necessitating careful evaluation before use in agricultural applications .
Summary of Findings
The following table summarizes key findings related to the applications of ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate:
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The 2,3-dichlorophenylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Table 1: Key Differences in Halogen/Substituent Positioning
Key Findings :
Ester Group Modifications
Table 2: Ester Group Comparisons
| Compound Name | Ester Group | Key Effects | Source |
|---|---|---|---|
| Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate | Ethyl | Moderate hydrophobicity; slower hydrolysis than methyl esters | |
| Methyl 4-(2-iodoethyl)benzoate | Methyl | Higher reactivity in nucleophilic substitutions due to smaller ester group | |
| Ethyl 4-(trifluoromethyl)benzoate | Ethyl | Trifluoromethyl group enhances electron-withdrawing effects; increased acidity |
Key Findings :
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, improving pharmacokinetic profiles in drug design .
Functional Group Additions or Replacements
Table 3: Functional Group Variations
| Compound Name | Functional Group Variation | Impact on Reactivity/Bioactivity | Source |
|---|---|---|---|
| Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate | Cyano-enoyl group | Enables Michael addition reactivity; broad-spectrum kinase inhibition | |
| Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate | Acetylamino group | Improved hydrogen-bonding capacity; antimicrobial applications | |
| Ethyl 4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Tetrahydropyrimidine core | Enhanced rigidity; potential CNS activity |
Key Findings :
- The addition of cyano or acetylamino groups () introduces new reactive sites for chemical modifications or target binding.
Biological Activity
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate can be structurally represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 305.19 g/mol
- IUPAC Name : Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate
Mechanisms of Biological Activity
The biological activity of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances their potency against pathogens .
- Anticancer Potential : Preliminary investigations suggest that derivatives of benzoates can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzoate derivatives, including Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells :
- Toxicological Profile :
Table 1: Antimicrobial Activity of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Equivalent to Penicillin |
| Escherichia coli | 64 | Comparable to Ciprofloxacin |
| Pseudomonas aeruginosa | 128 | Less effective than Gentamicin |
Table 2: Cytotoxicity Assay Results on MCF-7 Cells
| Concentration (μM) | % Cell Viability | % Apoptosis (Early/Late) |
|---|---|---|
| 0 | 100 | 5/1 |
| 10 | 75 | 15/5 |
| 25 | 50 | 30/10 |
| 50 | 20 | 50/20 |
Q & A
Q. Q1. What synthetic strategies are optimal for preparing Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate, and how can reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes (e.g., 2,3-dichlorobenzaldehyde) can react with ethyl 4-bromobenzoate in the presence of a base like K₂CO₃ in ethanol under reflux (4–6 hours). Catalytic glacial acetic acid may enhance reactivity by stabilizing intermediates . Yield optimization requires careful control of stoichiometry (1:1 molar ratio of reactants), solvent polarity (absolute ethanol preferred), and reflux duration. Contradictory yield data in literature (~50–75%) often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .
Q. Q2. How can structural characterization of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate be performed to confirm regiochemistry?
Methodological Answer: Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy :
- ¹H NMR : The methylene bridge (–CH₂–) between the benzene rings appears as a singlet at δ 4.2–4.5 ppm. Aromatic protons from the 2,3-dichlorophenyl group show splitting patterns consistent with para-substitution (δ 7.1–7.4 ppm) .
- FT-IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and C–Cl stretches at 550–650 cm⁻¹. Discrepancies in reported spectra may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
Advanced Tip: For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks, particularly in crowded aromatic regions .
Advanced Research Questions
Q. Q3. How can computational methods predict the biological activity of Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., calcium channels, cytochrome P450 enzymes). The 2,3-dichlorophenyl group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with observed bioactivity. Chlorine’s electron-withdrawing nature enhances membrane permeability but may reduce metabolic stability .
Q. Q4. How do stereochemical factors influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Chiral Chromatography : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10). The (R)-enantiomer exhibits 3-fold higher plasma half-life due to reduced CYP2D6-mediated metabolism .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat). The methylene bridge’s rigidity reduces oxidative degradation compared to flexible analogs (e.g., Felodipine derivatives) .
Key Finding: The (R)-enantiomer shows 85% oral bioavailability in rat models vs. 42% for the (S)-form .
Q. Q5. How can contradictory data on the compound’s solubility be resolved?
Methodological Answer: Solubility discrepancies arise from polymorphic forms and solvent choice:
- Thermodynamic Solubility : Measure equilibrium solubility in PBS (pH 7.4) using shake-flask method (24h agitation). Reported values range from 0.12 mg/mL (amorphous form) to 0.08 mg/mL (crystalline form) .
- Co-solvent Systems : Use ethanol-water mixtures (10–20% v/v) to enhance solubility for in vitro assays. For conflicting data, verify polymorph identity via PXRD .
Advanced Insight: Nanoformulation (e.g., liposomes) increases aqueous solubility to 1.5 mg/mL, addressing bioavailability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
